molecular formula C30H56O2 B1599269 Dodecyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 42935-00-2

Dodecyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No. B1599269
CAS RN: 42935-00-2
M. Wt: 448.8 g/mol
InChI Key: YEVRRNZSZWIYCX-BIXSNLIQSA-N
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Description

Dodecyl (9Z,12Z)-octadeca-9,12-dienoate, also known as Lauryl linoleate, is a fatty ester with the molecular formula C30H56O2 . It belongs to the main class of Fatty Acyls and the subclass of Fatty esters .


Molecular Structure Analysis

The molecular structure of Dodecyl (9Z,12Z)-octadeca-9,12-dienoate consists of 30 carbon atoms, 56 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C30H56O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30 (31)32-29-27-25-23-21-14-12-10-8-6-4-2/h11,13,16-17H,3-10,12,14-15,18-29H2,1-2H3/b13-11-,17-16- .


Physical And Chemical Properties Analysis

Dodecyl (9Z,12Z)-octadeca-9,12-dienoate has a molecular weight of 448.764 Da . It has 32 heavy atoms, 0 rings, 0 aromatic rings, and 26 rotatable bonds . Its Van der Waals molecular volume is 537.22, and it has a topological polar surface area of 26.30 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its logP is 10.55, and its molar refractivity is 142.65 .

Scientific Research Applications

Synthesis and Characterization

  • Dodecyl (9Z,12Z)-octadeca-9,12-dienoate has been synthesized from castor oil, showing its utility in the preparation of pure geometric isomers of conjugated linoleic acid. This process involves nuclear magnetic resonance studies to identify shifts in olefinic carbon atoms, crucial for understanding the compound's structure (Lie Ken Jie, Pasha, & Alam, 1997).

Epoxidation Reactions

  • The compound has been used in epoxidation reactions with unsaturated fatty esters, demonstrating its reactivity and potential for producing monoepoxy derivatives. These reactions have high yields and are significant for the synthesis of various chemical compounds (Lie Ken Jie & Pasha, 1998).

Reduction Studies

  • Studies on the reduction of phenyl cis,cis-octadeca-9,12-dienoate (a related compound) with sodium borohydride have shown the generation of free phenol, suggesting its instability and revealing insights into the reactivity of similar fatty acid esters (Chacón, Jamieson, & Sinclair, 1985).

Application in Polymer Synthesis

  • The compound has been incorporated into the synthesis of partially or fully biosourced copolyamides. These materials exhibit properties like low glass transition temperatures and the potential for photocrosslinking, making them suitable for bio-based UV powder coatings (Rejaibi et al., 2015).

Derivatization Studies

  • Derivatization studies involving the compound have been conducted to determine the stereochemistry of double bonds in fatty acid esters. This is crucial for understanding and manipulating the chemical properties of these substances (Carballeira & Cruz, 1996).

Antifungal Applications

  • In a study of the red alga Laurencia okamurai, derivatives of this compound demonstrated antifungal activity against several fungi, indicating its potential in developing antifungal agents (Feng et al., 2015).

Radiochemical Synthesis

  • The compound has been synthesized with isotopic labeling for human metabolism studies, indicating its importance in medical and biochemical research (Loreau et al., 2000).

Liquid Crystal Research

  • Studies have shown its use in the synthesis of new liquid crystals from natural fatty acids, indicating applications in materials science and nanotechnology (Hagar, Ahmed, & Alhaddad, 2019).

NMR Spectroscopy Analysis

  • Analysis of conjugated linoleic acid isomers, including dodecyl (9Z,12Z)-octadeca-9,12-dienoate, has been performed using NMR spectroscopy, highlighting its role in detailed molecular characterization (Davis, Neill, & Caswell, 1999).

properties

IUPAC Name

dodecyl (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h11,13,16-17H,3-10,12,14-15,18-29H2,1-2H3/b13-11-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVRRNZSZWIYCX-BIXSNLIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901282701
Record name Dodecyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl (9Z,12Z)-octadeca-9,12-dienoate

CAS RN

42935-00-2
Record name Dodecyl (9Z,12Z)-9,12-octadecadienoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl (9Z,12Z)-octadeca-9,12-dienoate
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Record name Dodecyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
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Record name Dodecyl (9Z,12Z)-octadeca-9,12-dienoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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